molecular formula C13H12N2O2S2 B6897372 N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide

N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6897372
M. Wt: 292.4 g/mol
InChI Key: DLVRHAWMUAUSTJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dithiolane ring, a phenyl group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the dithiolane ring. This can be achieved by reacting a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst . The phenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the formation of the oxazole ring via a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrooxazole derivatives

    Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives

Comparison with Similar Compounds

N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-12(11-4-5-17-15-11)14-10-3-1-2-9(8-10)13-18-6-7-19-13/h1-5,8,13H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVRHAWMUAUSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC(=CC=C2)NC(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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